molecular formula C32H43NO4 B12363215 Carebastine-d6

Carebastine-d6

Cat. No.: B12363215
M. Wt: 511.7 g/mol
InChI Key: JGGVOGLKQCTHPG-MIAGSJCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carebastine-d6 involves the deuteration of Carebastine. This process typically includes the incorporation of deuterium atoms into specific positions of the Carebastine molecule. The deuteration can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and purity .

Chemical Reactions Analysis

Types of Reactions

Carebastine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Carebastine-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope for quantitation in analytical chemistry and pharmacokinetic studies.

    Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of Carebastine.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of Carebastine and related compounds.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Carebastine-d6, like Carebastine, acts as a selective histamine H1 receptor antagonist. It inhibits the binding of histamine to H1 receptors, thereby preventing the histamine-induced allergic response. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for more accurate tracing and quantitation in various analytical techniques, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C32H43NO4

Molecular Weight

511.7 g/mol

IUPAC Name

2-[4-[4-[4-[cyclohexyl-deuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C32H43NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3,5-6,10-11,15-18,26,28,30H,4,7-9,12-14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D,30D

InChI Key

JGGVOGLKQCTHPG-MIAGSJCRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2CCCCC2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H]

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3CCCCC3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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